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Compound of Interest

Compound Name: N-Fmoc-N,O-dimethyl-L-serine

Cat. No.: B3106173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Serine, a fundamental amino acid, possesses a reactive hydroxyl side chain that is central to its

role in protein structure and function, participating in hydrogen bonding, enzymatic catalysis,

and post-translational modifications such as phosphorylation and glycosylation. The strategic

replacement of the side chain's hydroxyl proton with a methyl group, forming O-methylserine,

profoundly alters its chemical properties. This modification ablates the side chain's hydrogen-

bonding donor capability, increases its steric bulk, and transforms it from a nucleophilic alcohol

into a less reactive ether. This guide provides an in-depth analysis of the chemical

consequences of serine O-methylation, summarizing key physicochemical data, providing

detailed experimental protocols for the synthesis and analysis of O-methylserine-containing

peptides, and illustrating the conceptual and experimental implications of this modification.

While serine O-methylation is not a commonly reported post-translational modification in

natural signaling pathways, O-methylserine serves as a valuable tool for probing the roles of

serine residues in protein structure, function, and as a stable mimic in drug design.

The Chemical Consequences of Serine O-
Methylation
The primary structure of serine is distinguished by a beta-hydroxyl group (-CH₂OH), which

imparts both polarity and reactivity. O-methylation converts this group to a methoxy group (-
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CH₂OCH₃), fundamentally altering the side chain's chemical behavior.

Loss of Hydrogen Bonding Capability
The most significant consequence of O-methylation is the removal of the hydroxyl proton,

which eliminates the side chain's ability to act as a hydrogen bond donor. While the ether

oxygen can still function as a hydrogen bond acceptor, this modification disrupts the intricate

hydrogen bond networks that are crucial for maintaining protein secondary and tertiary

structures.

Altered Nucleophilicity and Polarity
The serine hydroxyl group is a potent nucleophile, a feature exploited in the active sites of

serine proteases and hydrolases. The conversion to an ether linkage in O-methylserine

significantly diminishes this nucleophilicity, rendering the side chain far less reactive in

enzymatic and chemical reactions. The polarity of the side chain is also reduced upon

methylation.

Increased Steric Hindrance
The addition of a methyl group increases the steric bulk of the serine side chain. This can

influence local peptide conformation, potentially disrupting secondary structures like alpha-

helices and beta-sheets, and can affect the binding affinity of proteins to their substrates or

interaction partners.

Data Presentation: Physicochemical Properties of
Serine vs. O-Methylserine
Quantitative data directly comparing the reactivity of serine and O-methylserine are sparse in

the literature. The following table summarizes known values for serine and provides

theoretically expected values for O-methylserine.
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Property Serine O-Methylserine Data Source(s)

Molecular Formula C₃H₇NO₃ C₄H₉NO₃ PubChem[1]

Molecular Weight 87.08 g/mol 119.12 g/mol PubChem[1]

Side Chain Functional

Group
Hydroxyl (-OH) Methyl Ether (-OCH₃) N/A

pKa (α-carboxyl) ~2.21 ~2.2 (estimated)

Isca Biochemicals,

University of

Calgary[2][3]

pKa (α-amino) ~9.15 ~9.2 (estimated)

Isca Biochemicals,

University of

Calgary[2][3]

pKa (Side Chain) ~13
Not applicable (non-

ionizable)

Chemistry

LibreTexts[4]

Hydrogen Bond Donor Yes No N/A

Hydrogen Bond

Acceptor
Yes Yes N/A

Side Chain

Nucleophilicity
Moderate Very Low N/A

Experimental Protocols
Synthesis of Fmoc-O-methyl-L-serine
While Fmoc-O-methyl-L-serine is commercially available, its synthesis can be achieved through

various methods. One common approach involves the protection of the amino and carboxyl

groups of L-serine, followed by methylation of the side chain hydroxyl group, and subsequent

deprotection and Fmoc protection of the amine. A more direct method for N-methylation of

amino acids on a solid support has been developed, which could be adapted for O-methylation.

The following is a generalized protocol based on solution-phase synthesis.

Materials:
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L-Serine

Benzyl chloroformate

Sodium carbonate

Methyl iodide

Sodium hydride

Palladium on carbon (Pd/C)

Hydrogen gas

9-fluorenylmethyl chloroformate (Fmoc-Cl)

Dioxane

Sodium bicarbonate

Diethyl ether

Ethyl acetate

Hexane

Procedure:

N- and C-terminal Protection: Protect the amino group of L-serine with a suitable protecting

group, such as benzyloxycarbonyl (Cbz), and the carboxyl group as a methyl or ethyl ester.

O-Methylation: To a solution of the protected serine in an appropriate aprotic solvent (e.g.,

THF), add a strong base such as sodium hydride to deprotonate the hydroxyl group.

Subsequently, add methyl iodide to the reaction mixture to methylate the alkoxide.

Deprotection: Remove the C-terminal ester by saponification and the N-terminal Cbz group

by catalytic hydrogenation using Pd/C and H₂ gas.
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Fmoc Protection: Dissolve the resulting O-methyl-L-serine in an aqueous solution of sodium

bicarbonate. Add a solution of Fmoc-Cl in dioxane dropwise while stirring vigorously. Allow

the reaction to proceed for several hours at room temperature.

Workup and Purification: Acidify the reaction mixture with dilute HCl and extract the product

with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. Purify the crude product by flash chromatography on

silica gel.

Incorporation of Fmoc-O-methyl-L-serine into Peptides
via Solid-Phase Peptide Synthesis (SPPS)
Materials:

Fmoc-O-methyl-L-serine

Rink Amide resin (or other suitable solid support)

N,N-Dimethylformamide (DMF)

Piperidine

Coupling reagents (e.g., HBTU, HATU)

Base (e.g., DIPEA, NMM)

Other Fmoc-protected amino acids

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Diethyl ether

Procedure:

Resin Swelling and Deprotection: Swell the resin in DMF. Remove the Fmoc group from the

resin by treating with a solution of 20% piperidine in DMF.
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Amino Acid Coupling: Dissolve Fmoc-O-methyl-L-serine (3-5 equivalents) and a coupling

reagent (e.g., HBTU) in DMF. Add a base (e.g., DIPEA) and add the activated amino acid

solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours.

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino

acid in the peptide sequence.

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the

peptide from the resin and remove any acid-labile side-chain protecting groups.

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge,

and wash the pellet. Purify the peptide by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Assay for Comparing the Reactivity of Serine- vs. O-
Methylserine-Containing Peptides
A competitive acylation assay can be designed to quantitatively compare the nucleophilicity of

the serine hydroxyl group versus the O-methyl ether.

Materials:

Synthetic peptide containing a serine residue.

Synthetic peptide with the identical sequence containing an O-methylserine residue at the

corresponding position.

A fluorescently labeled acylating agent (e.g., fluorescein isothiocyanate - FITC).

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

Quenching solution (e.g., Tris-HCl).

HPLC system with a fluorescence detector.
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Procedure:

Peptide Preparation: Prepare stock solutions of both the serine-containing and O-

methylserine-containing peptides in the reaction buffer.

Reaction Setup: In separate reaction tubes, incubate a known concentration of each peptide

with a sub-stoichiometric amount of the fluorescent acylating agent.

Time Course Analysis: At various time points, withdraw aliquots from each reaction and

quench the reaction by adding the quenching solution.

HPLC Analysis: Analyze the quenched samples by RP-HPLC with fluorescence detection to

separate the acylated and unacylated peptides.

Data Analysis: Quantify the peak areas corresponding to the acylated peptide at each time

point. Plot the formation of the acylated product over time for both peptides. The initial rates

of the reactions will provide a quantitative measure of the relative nucleophilicity of the serine

hydroxyl group compared to the O-methylserine side chain.

Visualizations
Caption: Logical consequences of serine O-methylation.
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Caption: Experimental workflow for comparing Ser and O-Me-Ser peptides.

Conclusion
O-methylation of the serine side chain is a powerful, albeit synthetically introduced, modification

that fundamentally alters the residue's chemical and physical properties. By eliminating
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hydrogen bond donation, reducing nucleophilicity, and increasing steric bulk, O-methylation

provides a valuable tool for dissecting the specific roles of serine residues in protein structure,

catalysis, and intermolecular interactions. The protocols and data presented in this guide offer

a framework for researchers to utilize O-methylserine in their investigations, contributing to a

deeper understanding of protein science and aiding in the rational design of novel therapeutics.

While its role as a natural post-translational modification remains to be established, the utility of

O-methylserine as a chemical probe is clear and warrants further exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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